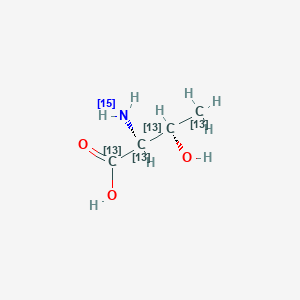

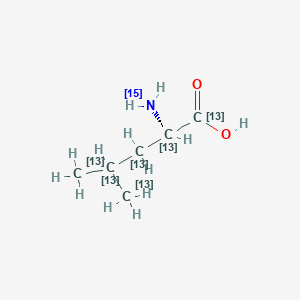

L-苏氨酸-13C4,15N

描述

L-Threonine-13C4,15N is the 13C- and 15N-labeled version of L-Threonine . L-Threonine is a natural amino acid that can be produced by microbial fermentation and is used in food, medicine, or feed .

Molecular Structure Analysis

The molecular structure of L-Threonine-13C4,15N is represented by the formula 13C4H915NO3 . The molecular weight is 124.08 .

Physical And Chemical Properties Analysis

L-Threonine-13C4,15N is a solid substance with a molecular weight of 124.08 . The substance should be stored at room temperature away from light and moisture .

科学研究应用

遗传密码中的氢键

L-苏氨酸在遗传密码的早期阶段发挥作用。Niu 等人 (1987) 的研究表明,含苏氨酸的肽与胞嘧啶结合,表明在遗传密码的起源中具有重要作用。这揭示了 L-苏氨酸在理解遗传机制进化中的重要性 (Niu、Han、Yeh 和 Black,1987)。

生产中的代谢工程

Dong、Quinn 和 Wang (2011) 讨论了微生物的代谢工程用于 L-苏氨酸生产。这对于需要 L-苏氨酸的行业(例如制药行业)至关重要。这篇综述提供了对调节 L-苏氨酸生产途径的遗传和分子机制的见解 (Dong、Quinn 和 Wang,2011)。

新生儿的营养需求

Hogewind-Schoonenboom 等人 (2015) 研究了新生儿的苏氨酸需求,强调了其在人类早期发育中的重要作用。他们的工作提供了对苏氨酸在新出生儿营养中的功能的更深入理解 (Hogewind-Schoonenboom 等,2015)。

在维生素 B6 生物合成中的作用

Hill 等人 (1996) 证明了 L-苏氨酸在大肠杆菌中维生素 B6 生物合成中的作用。这项研究对于理解维生素的产生及其与必需氨基酸的联系具有重要意义 (Hill、Himmeldirk、Kennedy、Pauloski、Sayer、Wolf 和 Spenser,1996)。

糖尿病中的医学诊断

Kassel 等人 (1986) 研究了 1 型糖尿病患者尿中有机酸的代谢谱,发现 L-苏氨酸是代谢物中的关键前体。这项研究为糖尿病的医学诊断和治疗策略提供了潜在的应用 (Kassel、Martin、Schall 和 Sweeley,1986)。

化学屏蔽特性

Janes、Ganapathy 和 Oldfield (1983) 探讨了 L-苏氨酸中的碳-13 化学屏蔽张量。这项研究对于理解氨基酸的分子结构和相互作用非常重要 (Janes、Ganapathy 和 Oldfield,1983)。

安全和危害

作用机制

Target of Action

L-Threonine-13C4,15N is a labeled form of L-Threonine , an essential amino acid that plays a crucial role in protein synthesis . It primarily targets the protein synthesis machinery in cells, specifically the ribosomes where it is incorporated into growing peptide chains.

Mode of Action

As a component of proteins, L-Threonine-13C4,15N interacts with its targets by being incorporated into the peptide chains during the translation process .

Biochemical Pathways

L-Threonine-13C4,15N is involved in several metabolic functions, including glycine synthesis and protein phosphorylation . It is also a precursor for the synthesis of other amino acids and can be converted into glycine and acetyl-CoA, entering the citric acid cycle .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of L-Threonine-13C4,15N are similar to those of the unlabeled compound. It is absorbed from the diet, distributed throughout the body, metabolized in various tissues, and excreted in urine .

Result of Action

The molecular and cellular effects of L-Threonine-13C4,15N’s action are primarily related to its role in protein synthesis . By being incorporated into proteins, it contributes to the structure and function of these macromolecules. Additionally, its metabolic derivatives participate in various biochemical reactions .

Action Environment

The action, efficacy, and stability of L-Threonine-13C4,15N are influenced by various environmental factors. For instance, the availability of the compound can be affected by dietary intake. Furthermore, factors such as pH and temperature can impact the stability of the compound and its incorporation into proteins .

属性

IUPAC Name |

(2S,3R)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1+1,2+1,3+1,4+1,5+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFVYJQAPQTCCC-KJQIOZMZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C@H]([13C@@H]([13C](=O)O)[15NH2])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.084 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

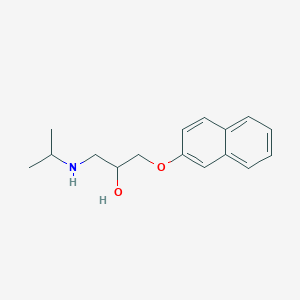

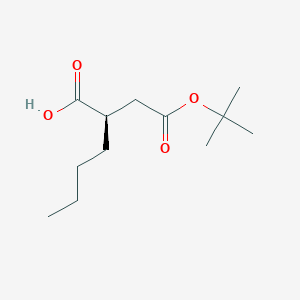

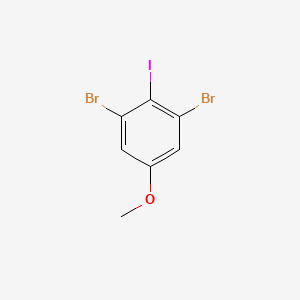

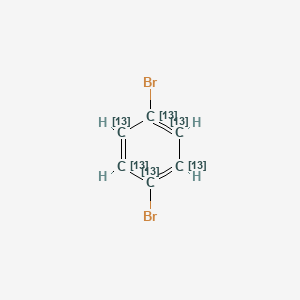

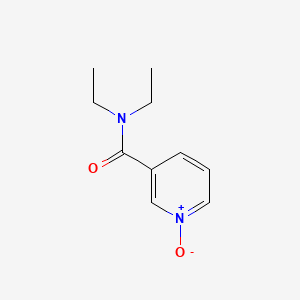

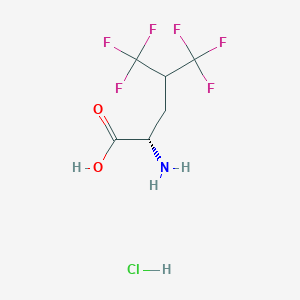

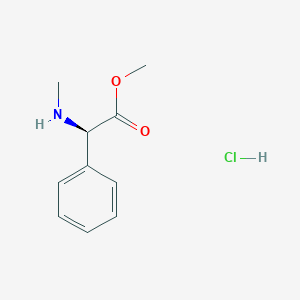

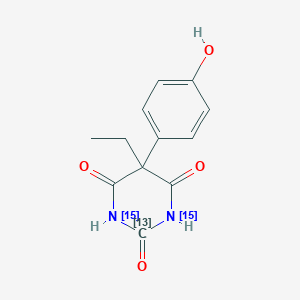

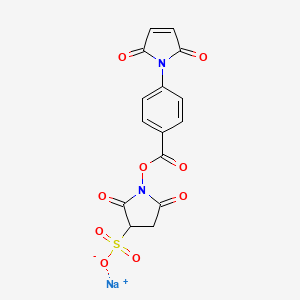

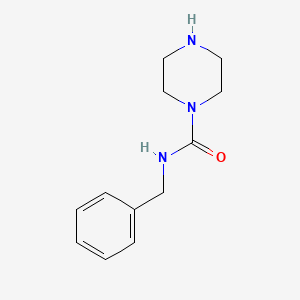

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl [trans-5-hydroxy-3-piperidinyl]carbamate](/img/structure/B3324932.png)

![tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B3325022.png)